5-Thiazolecarboxaldehyde,4-chloro-2-(1H-pyrazol-1-yl)-
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Overview
Description
5-Thiazolecarboxaldehyde, 4-chloro-2-(1H-pyrazol-1-yl)- is a heterocyclic compound that features both a thiazole and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The presence of both thiazole and pyrazole rings in a single molecule can enhance its biological activity and make it a valuable compound for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxaldehyde, 4-chloro-2-(1H-pyrazol-1-yl)- typically involves the reaction of 4-chloro-2-(1H-pyrazol-1-yl)thiazole with appropriate reagents under controlled conditions . One common method includes the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process . Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxaldehyde, 4-chloro-2-(1H-pyrazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Thiazolecarboxaldehyde, 4-chloro-2-(1H-pyrazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antileishmanial and antimalarial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxaldehyde, 4-chloro-2-(1H-pyrazol-1-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects . Molecular docking studies have shown that the compound can fit into active sites of target proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
5-Thiazolecarboxaldehyde, 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-: Similar structure but with different substituents.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Uniqueness
The uniqueness of 5-Thiazolecarboxaldehyde, 4-chloro-2-(1H-pyrazol-1-yl)- lies in its specific combination of thiazole and pyrazole rings, which can enhance its biological activity and make it a valuable compound for various applications .
Properties
Molecular Formula |
C7H4ClN3OS |
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Molecular Weight |
213.65 g/mol |
IUPAC Name |
4-chloro-2-pyrazol-1-yl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3OS/c8-6-5(4-12)13-7(10-6)11-3-1-2-9-11/h1-4H |
InChI Key |
YRXVRDZCDLAJMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=C(S2)C=O)Cl |
Origin of Product |
United States |
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